molecular formula C11H23NO2 B2629940 3-[Bis(2-methylpropyl)amino]propanoic acid CAS No. 433695-38-6

3-[Bis(2-methylpropyl)amino]propanoic acid

Cat. No.: B2629940
CAS No.: 433695-38-6
M. Wt: 201.31
InChI Key: PZOIRSAWTCMFEB-UHFFFAOYSA-N
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Description

3-[Bis(2-methylpropyl)amino]propanoic acid is an organic compound with the molecular formula C11H23NO2 It is a derivative of propanoic acid, featuring a bis(2-methylpropyl)amino group attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(2-methylpropyl)amino]propanoic acid typically involves the reaction of 3-chloropropanoic acid with bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-chloropropanoic acid+bis(2-methylpropyl)amine3-[Bis(2-methylpropyl)amino]propanoic acid+HCl\text{3-chloropropanoic acid} + \text{bis(2-methylpropyl)amine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropanoic acid+bis(2-methylpropyl)amine→3-[Bis(2-methylpropyl)amino]propanoic acid+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-[Bis(2-methylpropyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[Bis(2-methylpropyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-methylpropyl)amino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-[Bis(2-methylpropyl)amino]butanoic acid: Similar structure with an additional carbon in the main chain.

    3-[Bis(2-methylpropyl)amino]ethanoic acid: Similar structure with one less carbon in the main chain.

    3-[Bis(2-methylpropyl)amino]pentanoic acid: Similar structure with an additional two carbons in the main chain.

Uniqueness: 3-[Bis(2-methylpropyl)amino]propanoic acid is unique due to its specific chain length and the presence of the bis(2-methylpropyl)amino group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[bis(2-methylpropyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-9(2)7-12(8-10(3)4)6-5-11(13)14/h9-10H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOIRSAWTCMFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCC(=O)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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